Product packaging for Fmoc-N-Me-His(Boc)-OH(Cat. No.:)

Fmoc-N-Me-His(Boc)-OH

Cat. No.: B13001881
M. Wt: 491.5 g/mol
InChI Key: PKVVXHCOKMCMHU-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of N-Methylation in Peptides for Enhanced Chemical and Biological Properties

N-methylation, the substitution of a methyl group for the hydrogen atom on a peptide's backbone amide nitrogen, imparts several beneficial properties. nih.govresearchgate.netnih.gov This modification significantly increases the proteolytic stability of amide bonds, thereby extending the in vivo half-life of peptide therapeutics. merckmillipore.compeptide.com The presence of an N-methyl group can also reduce interchain aggregation and enhance solubility. merckmillipore.com

From a biological standpoint, N-methylation can modulate the conformational flexibility of the peptide backbone, which can lead to enhanced receptor affinity and selectivity. researchgate.netpeptide.com In some instances, this modification can even convert a receptor agonist into an antagonist. Furthermore, N-methylation often increases a peptide's lipophilicity, which can improve its permeability across cell membranes, including the blood-brain barrier. researchgate.netpeptide.comrsc.org These combined effects make N-methylation a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of peptide drug candidates. nih.govnih.gov

Overview of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) and its Methodological Advantages

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, allows for the stepwise assembly of amino acids into a peptide chain while the C-terminus is anchored to an insoluble resin support. peptide.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy has become the predominant method for SPPS due to its milder reaction conditions compared to the older tert-butyloxycarbonyl (Boc) strategy. nih.goviris-biotech.desemanticscholar.org

The key advantage of Fmoc-based SPPS lies in its orthogonality. The Fmoc group, which protects the α-amino group of the incoming amino acid, is labile to a secondary amine base, such as piperidine (B6355638). nih.govnih.gov In contrast, the side-chain protecting groups are typically acid-labile and are removed in the final cleavage step, often using trifluoroacetic acid (TFA). iris-biotech.denih.gov This orthogonality prevents premature deprotection of side chains during the synthesis cycles. nih.govsemanticscholar.org

Further advantages of Fmoc-SPPS include:

Ease of Automation: The repetitive nature of the deprotection, washing, and coupling steps lends itself well to automated synthesizers. nih.goviris-biotech.de

Real-time Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance, allowing for the quantitative monitoring of reaction completion. nih.gov

Compatibility: The mild basic conditions for Fmoc removal are compatible with a wide range of sensitive and modified amino acids, such as those that are phosphorylated or glycosylated. nih.gov

High-Quality Products: The commercial availability of high-purity Fmoc-amino acid building blocks contributes to the synthesis of high-quality crude peptides. nih.govsemanticscholar.org

Recent advancements, such as microwave-assisted SPPS and the development of more efficient coupling reagents, have further enhanced the speed and quality of Fmoc-based peptide synthesis. cem.com

Historical Context of Histidine Protection Strategies in Peptide Synthesis

Histidine has historically presented a significant challenge in peptide synthesis due to its imidazole (B134444) side chain. nih.gov This side chain can interfere with coupling reactions and is notoriously prone to racemization, a process where the stereochemistry of the amino acid is inverted, leading to biologically inactive or altered peptides. nih.govcem.com

The racemization of histidine is primarily caused by the basicity of the imidazole π-nitrogen, which can abstract the α-proton of the activated amino acid, leading to the formation of an achiral enolate intermediate. nih.govcem.com Early strategies often involved unprotected histidine, which led to significant side reactions and low yields.

To address this, various protecting groups for the imidazole ring were developed. The trityl (Trt) group became a common choice for protecting the τ-nitrogen of the imidazole ring. nih.gov While Fmoc-His(Trt)-OH is widely used, it can still be susceptible to racemization, especially during slow coupling reactions or when strong bases are used. nih.gov

The introduction of the tert-butyloxycarbonyl (Boc) group as an imidazole protecting group, as seen in Fmoc-His(Boc)-OH, offered an alternative strategy. peptide.com The Boc group is placed on the π-nitrogen of the imidazole, which effectively suppresses racemization by reducing the basicity of this nitrogen. nih.govcem.com This has been shown to result in higher purity crude peptides, particularly in syntheses conducted at elevated temperatures, such as in microwave-assisted protocols. peptide.com Other protecting groups, such as the 4-methoxybenzyl (Mob) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups, have also been explored, each with its own advantages and disadvantages regarding stability and removal conditions. nih.gov

Role of Fmoc-N-Me-His(Boc)-OH as a Specialized Building Block in Contemporary Peptide Research

This compound emerges as a highly specialized building block that addresses two key challenges in advanced peptide synthesis: the incorporation of an N-methylated residue and the suppression of histidine racemization. This derivative combines the benefits of N-methylation—enhanced stability, altered conformation, and improved bioavailability—with a robust protection strategy for the histidine side chain. nih.govmerckmillipore.compeptide.com

The use of this compound allows for the precise and stereochemically controlled introduction of an N-methylhistidine residue into a peptide sequence using standard Fmoc-SPPS protocols. The Fmoc group provides temporary Nα-protection, while the Boc group on the imidazole ring minimizes the risk of racemization during the coupling step. nih.govcem.com

This building block is particularly valuable in the synthesis of complex peptide natural products and their analogs, as well as in the development of novel peptide therapeutics where the unique properties of N-methylhistidine are desired. enamine.net However, it is noted that Fmoc-N-Me-His(Trt)-OH, a related derivative, can be poorly soluble in common SPPS solvents like DMF or NMP, although it dissolves upon activation. merckmillipore.com The incorporation of N-methylated amino acids in general can require optimized coupling conditions, such as the use of potent activating agents like HATU, to overcome the steric hindrance of the methyl group. merckmillipore.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C27H29N3O6 nih.gov
Molecular Weight 491.54 g/mol vulcanchem.comwuxiapptec.com
IUPAC Name (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-[1-(tert-butoxycarbonyl)-1H-imidazol-4-yl]propanoic acid nih.gov
CAS Number 2044711-07-9 wuxiapptec.com
Appearance Powder or crystals sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.combiosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29N3O6 B13001881 Fmoc-N-Me-His(Boc)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H29N3O6

Molecular Weight

491.5 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid

InChI

InChI=1S/C27H29N3O6/c1-27(2,3)36-26(34)30-14-17(28-16-30)13-23(24(31)32)29(4)25(33)35-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,14,16,22-23H,13,15H2,1-4H3,(H,31,32)/t23-/m0/s1

InChI Key

PKVVXHCOKMCMHU-QHCPKHFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Advanced Applications of Fmoc N Me His Boc Oh in Solid Phase Peptide Synthesis

Integration of Fmoc-N-Me-His(Boc)-OH into Fmoc-SPPS Protocols

The integration of this compound into standard Fmoc-SPPS protocols requires special consideration due to the steric hindrance of the N-methyl group, which can impede coupling efficiency. nih.gov Unlike primary amines, the secondary amine of an N-methylated amino acid residue on the growing peptide chain is less nucleophilic, and the incoming this compound is sterically bulky, making peptide bond formation inherently difficult. nih.govreddit.com This necessitates the careful selection of coupling reagents and the optimization of reaction conditions to achieve high yields and purity.

The coupling of protected N-methylamino acids, such as this compound, generally occurs in low yield with standard reagents. nih.gov Therefore, more potent activation methods are required. Research has shown that phosphonium (B103445) and uronium/aminium salt-based reagents are particularly effective for these challenging couplings.

Key reagents that have demonstrated high efficiency include:

HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate): This reagent, an aminium salt derived from HOAt, reacts faster and with less epimerization than its HOBt-based counterparts like HBTU. bachem.compeptide.com It is successfully used in couplings of N-methyl-amino acids. bachem.com

PyAOP ((7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate): PyAOP is a highly effective phosphonium salt-based reagent, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids. nih.govpeptide.com

COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate): As a newer generation uronium salt, COMU offers coupling efficiencies comparable to HATU. bachem.com Its incorporation of Oxyma Pure as the additive component enhances safety and solubility. bachem.com

Carbodiimides with Additives: The combination of Diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure provides an acidic environment that can suppress epimerization. amazonaws.com This method is considered one of the best for minimizing racemization when base-free conditions are needed. bachem.com

Coupling Reagent ClassSpecific ReagentKey Advantages for N-Methylated CouplingCitation
Aminium/Uronium SaltsHATUHigh reactivity, reduced epimerization, successful with N-methyl amino acids. bachem.com
Aminium/Uronium SaltsCOMUEfficiency comparable to HATU, enhanced safety and solubility. bachem.com
Phosphonium SaltsPyAOPHighly effective, especially for N-Me to N-Me couplings. nih.govpeptide.com
CarbodiimidesDIC / Oxyma PureAcidic conditions suppress epimerization. bachem.comamazonaws.com

Beyond the choice of coupling reagent, optimizing reaction conditions is critical for successfully incorporating this compound. Due to the slow kinetics of N-methylated couplings, extended reaction times or elevated temperatures are often employed.

Microwave-assisted SPPS has emerged as a powerful technique to enhance acylation efficiency, especially for difficult couplings. For the related non-methylated Fmoc-His(Boc)-OH, coupling at 50°C for 10 minutes or even 90°C for 2 minutes significantly improved outcomes. amazonaws.com While specific data for the N-methylated version is sparse, similar conditions are likely beneficial. However, elevated temperatures can increase the risk of side reactions, particularly epimerization. The use of carbodiimide (B86325) activation with additives like Oxyma Pure is beneficial as the acidic environment helps to suppress this side reaction. amazonaws.com The choice of solvent is also important; while DMF is standard, other solvents like N-methyl-2-pyrrolidone (NMP) may offer advantages in specific contexts. acs.org

Mitigation of Synthetic Challenges Associated with N-Methylhistidine Residues

The introduction of N-methylhistidine residues can lead to specific side reactions that compromise the yield and purity of the final peptide. The two most significant challenges are the formation of diketopiperazines and the epimerization of the histidine residue.

Diketopiperazine (DKP) formation is a side reaction where the N-terminal amine of a dipeptide-resin attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. acs.orgnih.gov This process is particularly prevalent when the second amino acid (Xaa²) is a secondary amine, such as proline or an N-methylated residue. nih.govacs.org The reaction is often induced during the Fmoc-removal step, which conventionally uses a piperidine (B6355638)/DMF solution. acs.org

To mitigate DKP formation, several strategies can be employed:

Modified Deprotection Conditions: One effective approach is to alter the Fmoc-removal solution. A cocktail of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine (B1678402) in NMP has been shown to drastically reduce DKP formation compared to the standard 20% piperidine/DMF. acs.org

Dipeptide Coupling: Incorporating a dipeptide that bypasses the problematic dipeptide-resin intermediate can prevent DKP formation. nih.gov

Resin Choice: The use of sterically hindered resins, such as 2-chlorotrityl chloride resin, can inhibit the intramolecular cyclization that leads to DKP formation. peptide.com

StrategyMethodRationaleCitation
Modified DeprotectionUse 2% DBU / 5% piperazine in NMP instead of 20% piperidine in DMF.Alters the basicity and catalytic environment to disfavor the intramolecular cyclization reaction. acs.org
Sequence ModificationCouple a pre-formed dipeptide to skip the vulnerable dipeptide-resin stage.Avoids the intermediate that is prone to DKP formation. nih.gov
Resin SelectionUtilize a sterically bulky linker like 2-chlorotrityl chloride resin.The bulk of the linker physically hinders the N-terminal amine from attacking the ester bond. peptide.com

Histidine is one of the most racemization-prone amino acids during peptide synthesis. peptide.comcem.comnih.gov This loss of chiral integrity is a major concern as it can drastically alter the biological activity of the final peptide. cem.comnih.gov The use of the Boc protecting group on the imidazole (B134444) side chain of this compound is a direct and effective strategy to control this side reaction. amazonaws.comacs.org

Studies on the non-methylated Fmoc-His(Boc)-OH have demonstrated its value in suppressing epimerization. When coupling Fmoc-His(Trt)-OH at 50°C, the D-isomer formation was 6.8%, whereas under the same conditions, Fmoc-His(Boc)-OH reduced this to just 0.18%. amazonaws.com Even at an elevated temperature of 90°C, Fmoc-His(Boc)-OH kept epimerization to 0.81%, compared to over 16% for the trityl-protected version. amazonaws.com This remarkable resistance to racemization is a key advantage of the Boc side-chain protection strategy for histidine. acs.orgsci-hub.se

The high susceptibility of histidine to epimerization is an intramolecular side reaction directly linked to its imidazole ring. amazonaws.comcem.com The mechanism involves the following steps:

Activation: The carboxylic acid group of the histidine derivative is activated by a coupling reagent to form a highly reactive intermediate, such as an active ester. nih.gov

Proton Abstraction: The lone pair of electrons on the unprotected Nπ nitrogen of the imidazole ring are sufficiently basic to abstract the acidic proton from the adjacent α-carbon. amazonaws.comcem.comnih.gov

Enolate Formation: This deprotonation leads to the formation of a planar, achiral enolate intermediate. cem.com

Reprotonation: The enolate can then be reprotonated from either side with nearly equal probability, leading to a mixture of the desired L-isomer and the undesired D-isomer (epimer). cem.comnih.gov

The Boc group in this compound is positioned on one of the imidazole nitrogens. This electron-withdrawing group reduces the basicity of the imidazole ring, making the Nπ nitrogen less capable of abstracting the α-proton. nih.gov This electronic effect is the primary reason for the significant suppression of epimerization observed with Boc-protected histidine derivatives. amazonaws.comacs.org

Control of Racemization/Epimerization During Histidine Coupling

Impact of Side-Chain Protection on Stereochemical Integrity

The maintenance of stereochemical integrity is paramount in peptide synthesis, as the biological activity of a peptide is critically dependent on its specific three-dimensional structure. The amino acid histidine is particularly susceptible to racemization during the activation step of solid-phase peptide synthesis (SPPS). cem.comnih.gov This epimerization is an intramolecular side reaction attributed to the lone pair of electrons on the imidazole ring's π-nitrogen (Nπ), which are in close proximity to the acidic alpha-carbon hydrogen. cem.comamazonaws.com During carboxyl group activation, these electrons are sufficiently basic to abstract the alpha-proton, forming an achiral ester enolate intermediate, which can then be protonated to form either the L- or D-isomer. cem.com The probability of this occurring increases if the reaction site is sterically hindered or aggregated, leading to the activated state persisting for a longer duration. cem.com

The use of a side-chain protecting group on the histidine imidazole ring is a crucial strategy to mitigate this risk. In this compound, the tert-butoxycarbonyl (Boc) group serves this protective function. The urethane-based Boc group is electron-withdrawing, which pulls electron density away from the imidazole π-electrons. amazonaws.com This reduction in basicity of the Nπ atom significantly suppresses its ability to abstract the alpha-proton, thereby preserving the stereochemical configuration of the amino acid during coupling. amazonaws.com

Research comparing different histidine derivatives has demonstrated the effectiveness of the Boc protecting group in preventing epimerization, even under elevated temperatures often used in microwave-assisted SPPS to overcome steric hindrance. For instance, when coupling histidine at elevated temperatures, the use of Fmoc-His(Boc)-OH resulted in significantly lower D-isomer formation compared to the more traditional Fmoc-His(Trt)-OH. amazonaws.com This stability makes this compound a valuable reagent for ensuring the enantiomeric purity of the final peptide product. amazonaws.comcem.com

Coupling ConditionHistidine DerivativeD-Isomer Formation (%)
50°C, 10 minFmoc-His(Trt)-OH6.8%
50°C, 10 minFmoc-His(Boc)-OH0.18%
90°CFmoc-His(Trt)-OH>16%
90°CFmoc-His(Boc)-OH0.81%

Table 1: Comparison of D-isomer formation for different histidine derivatives during the synthesis of Liraglutide, highlighting the superior performance of the Boc side-chain protection in maintaining stereochemical integrity at elevated temperatures. amazonaws.com

Addressing Steric Hindrance in Couplings Involving N-Methylated Amino Acids

The incorporation of N-methylated amino acids, such as in this compound, introduces significant synthetic challenges, primarily due to steric hindrance. researchgate.netcem.com The presence of the methyl group on the amide nitrogen makes it a secondary amine, which is a weaker nucleophile than a primary amine. This modification also sterically shields the reactive centers, making the formation of the peptide bond (acylation) sluggish and often incomplete with standard coupling protocols. researchgate.netresearchgate.net This difficulty is compounded when coupling an N-methylated residue to another N-methylated residue. peptide.com

To overcome this steric barrier and achieve high coupling efficiencies, specialized, highly reactive coupling reagents are required. sigmaaldrich.combachem.com Standard carbodiimide-based activators are often inefficient for these challenging couplings. researchgate.net Reagents based on phosphonium or aminium salts have proven to be much more effective.

Key reagents for coupling sterically hindered N-methylated amino acids include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent forms a highly reactive OAt-ester of the carboxylic acid. peptide.comsigmaaldrich.com The 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance, making HATU one of the most efficient reagents for difficult couplings. sigmaaldrich.com

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly effective, particularly for coupling N-methyl amino acids to other N-methyl amino acids. peptide.comnih.gov

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): While generally effective, its performance in N-methylated couplings is often enhanced by the addition of an additive like HOAt. nih.gov

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]uronium hexafluorophosphate): A modern uronium salt-based reagent with coupling efficiencies comparable to HATU, it is also well-suited for microwave-assisted synthesis. bachem.com

The use of microwave energy can also be employed to drive these difficult couplings to completion by providing the necessary activation energy to overcome the steric barrier. cem.comspringernature.com

Coupling ReagentReagent TypeGeneral Efficacy for N-Methylated Residues
HBTU/HCTUAminium SaltLess Effective peptide.com
PyBOPPhosphonium SaltEffective, often used with HOAt nih.gov
HATUAminium SaltHighly Effective peptide.comsigmaaldrich.com
PyAOPPhosphonium SaltHighly Effective peptide.comnih.gov
COMUAminium SaltHighly Effective bachem.com

Table 2: Relative efficacy of common coupling reagents for sterically hindered N-methylated amino acids.

Deprotection Chemistry of this compound in Peptide Chain Assembly

Fmoc Deprotection Efficiency and Byproduct Management

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the temporary protecting group for the α-amino function in the widely used Fmoc/tBu SPPS strategy. csic.es Its removal is a critical step that must be efficient and complete to avoid the formation of deletion peptides, where one or more amino acids are missing from the final sequence. nih.gov

The deprotection proceeds via a base-catalyzed β-elimination mechanism. peptide.comaltabioscience.com A mild base, typically a secondary amine like 20% piperidine in a polar solvent such as N,N-dimethylformamide (DMF), is used to abstract the acidic proton on the fluorene (B118485) ring system. nih.govaltabioscience.com This leads to the elimination of the Fmoc group as the highly reactive electrophile, dibenzofulvene (DBF), and carbon dioxide. nih.govpeptide.com

A crucial function of the deprotection reagent is to not only act as a base but also as a scavenger for the DBF byproduct. scielo.org.mxacs.org The secondary amine (e.g., piperidine) traps the DBF intermediate by forming a stable, soluble adduct, which is then easily washed away. nih.govscielo.org.mx This scavenging action is vital as it prevents DBF from reacting irreversibly with the newly liberated N-terminal amine of the growing peptide chain, a side reaction that would terminate chain elongation. acs.org The efficiency of Fmoc removal can be monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which allows for real-time assessment of reaction completion. iris-biotech.de In cases of incomplete deprotection, often due to peptide aggregation, alternative bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be used, though care must be taken as DBU can promote other side reactions. peptide.com

Orthogonal Removal of Boc Side-Chain Protection

The Fmoc/tBu strategy in SPPS is built on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. csic.esbiosynth.com The this compound derivative exemplifies this principle perfectly.

The Nα-Fmoc group is base-labile, removed by piperidine treatment in each cycle of peptide elongation. csic.es In contrast, the side-chain tert-butoxycarbonyl (Boc) group is acid-labile. slideshare.net It remains completely stable under the basic conditions used for Fmoc removal, ensuring the histidine side chain remains protected throughout the entire chain assembly process. iris-biotech.de

The Boc group is removed only at the final stage of the synthesis, concurrently with the cleavage of the peptide from the solid support. csic.esslideshare.net This is achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de This orthogonal scheme allows for the selective deprotection of the N-terminus for chain extension while keeping the reactive side-chain functionalities masked until the synthesis is complete. biosynth.com

Strategies for Peptide Cleavage and Purification Post-Synthesis

The final step in SPPS is the cleavage of the completed peptide from the resin support and the simultaneous removal of all acid-labile side-chain protecting groups, such as the Boc group on the histidine residue. iris-biotech.dethermofisher.com This global deprotection is typically accomplished using a strong acid solution, referred to as a cleavage cocktail. iris-biotech.de

The primary component of these cocktails is trifluoroacetic acid (TFA). altabioscience.comwpmucdn.com However, neat TFA is rarely used because the cleavage of protecting groups like Boc generates highly reactive cationic species (e.g., tert-butyl cations). iris-biotech.dewpmucdn.com These electrophilic species can re-attach to electron-rich amino acid side chains, such as tryptophan, methionine, cysteine, and tyrosine, leading to undesired and often irreversible modifications. iris-biotech.de

To prevent these side reactions, scavengers are added to the TFA to trap the reactive cations. The composition of the cleavage cocktail must be tailored to the specific amino acid sequence of the peptide. iris-biotech.dethermofisher.com For a peptide containing histidine, a standard and effective cocktail is Reagent K.

Reagent NameCompositionSuitability
Standard (95:2.5:2.5)TFA / Water / Triisopropylsilane (TIS)General use, but not ideal for multiple sensitive residues. iris-biotech.de
Reagent BTFA / Phenol / Water / TIS (88:5:5:2)Effective for most peptides, good for scavenging trityl groups. iris-biotech.dewpmucdn.com
Reagent KTFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)Commonly used as a general, robust cocktail for peptides containing sensitive residues including Cys, Met, Trp, Tyr, and His. iris-biotech.depeptide.com
Reagent RTFA / Thioanisole / Anisole / EDT (90:5:3:2)Minimizes attachment of Trp-peptides to linkers and is good for sulfonyl-protected Arginine. iris-biotech.de

Table 3: Examples of common TFA-based cleavage cocktails and their applications. iris-biotech.depeptide.com

The cleavage reaction is typically performed for 2-4 hours at room temperature. thermofisher.com Following cleavage, the peptide is precipitated from the TFA solution by the addition of cold diethyl ether, collected by centrifugation, and washed to remove residual scavengers and cleaved protecting groups. thermofisher.comuiw.edu The resulting crude peptide is then dissolved in an appropriate solvent system (usually containing water and acetonitrile) and purified to homogeneity, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Conformational Analysis and Structural Studies of Peptides Containing N Methylhistidine Residues

Influence of N-Methylation on Peptide Backbone Conformation

N-methylation of a peptide backbone is a strategic tool used in medicinal chemistry to modulate the pharmacokinetic properties of peptides. This modification eliminates the amide proton, a hydrogen bond donor, and introduces a bulky methyl group, which together have significant stereochemical consequences for the peptide backbone.

Induction of Turn Structures and Cis-Amide Bonds

The presence of an N-methyl group can sterically favor specific backbone dihedral angles (φ and ψ) that promote the formation of turn structures, such as β-turns. nih.govresearchgate.net These turns are crucial structural motifs that allow the peptide chain to fold back on itself, leading to more compact and globular structures. For instance, in a study of the Veber-Hirschmann somatostatin (B550006) analog, specific N-methylation patterns were found to stabilize a backbone structure featuring two opposing β-turns. nih.gov The ability to induce these defined secondary structures is a key reason for employing N-methylation in peptide design.

Conformational Flexibility and Restriction in N-Methylated Sequences

Conversely, while individual residues become more restricted, the peptide as a whole may exhibit multiple conformational states due to the increased accessibility of the cis-amide bond. nih.gov Peptides with multiple N-methylations can exist as a mixture of conformers in solution, which can be in slow or fast exchange on the NMR timescale. researchgate.net Studies on the melanocortin receptor agonist MT-II, which was systematically N-methylated, showed that the most potent and selective derivative adopted a strongly preferred backbone conformation with significantly less flexibility compared to other analogs. nih.gov This highlights that the effect on flexibility is context-dependent, but generally, N-methylation leads to a more defined set of accessible conformations.

FeatureEffect of N-Methylation on Peptide BackboneSource(s)
Amide Bond Lowers the energy barrier between trans and cis isomers, increasing the population of the cis conformation. ub.edu, researchgate.net
Secondary Structure Promotes the formation of turn structures, particularly β-turns. nih.gov, researchgate.net
Rotational Freedom Restricts rotation around the N-Cα bond (φ angle), leading to a more constrained local conformation. nih.gov
Overall Flexibility Can decrease overall backbone flexibility and stabilize specific hydrogen-bonded conformations. nih.gov, nih.gov
Conformational States May lead to multiple, distinct conformational states in solution due to cis/trans isomerization. nih.gov, researchgate.net

Spectroscopic Characterization of N-Methylated Peptides

Determining the precise three-dimensional structure of peptides containing N-methylhistidine in solution is critical for understanding their function. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, as it provides atomic-resolution information about structure and dynamics in a near-physiological environment. nih.govnih.govnmims.edu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

NMR spectroscopy allows for the detailed study of flexible peptides that often exist as an ensemble of conformations in solution. nih.govresearchgate.net While N-methylated peptides can be challenging to study due to a lower number of Nuclear Overhauser Effects (NOEs), advanced NMR methods can overcome these limitations to provide a comprehensive structural picture. nih.gov

The first step in any NMR-based structural analysis is resonance assignment, which involves assigning every signal in the spectrum to a specific nucleus in the molecule. nmims.edu For peptides, this is typically achieved using a suite of two-dimensional (2D) NMR experiments.

COSY (Correlated Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. It is crucial for identifying coupled protons within an amino acid residue's side chain. uzh.ch

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal entire spin systems of an amino acid residue. For example, a single TOCSY experiment can connect the amide proton of a histidine residue to all the protons in its side chain. nmims.eduuzh.ch

HSQC (Heteronuclear Single Quantum Coherence): When the peptide is isotopically labeled with ¹³C and ¹⁵N, experiments like the ¹H-¹⁵N HSQC can be used. This experiment correlates each backbone amide proton with its directly attached nitrogen, providing a unique "fingerprint" of the peptide. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds, aiding in the assignment of quaternary carbons and linking different spin systems. researchgate.net

Through the combined analysis of these experiments, a sequential assignment can be performed, linking one amino acid residue to the next and achieving complete assignment of the peptide's backbone and side chains. uzh.ch

Once resonance assignments are complete, the 3D structure can be determined. This relies heavily on data from NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. nmims.edu

The NOE is a through-space effect between protons that are close in proximity (typically < 5 Å), regardless of whether they are connected by chemical bonds. uzh.ch The intensity of an NOE cross-peak in a NOESY spectrum is inversely proportional to the sixth power of the distance between the two protons. By measuring these intensities, a set of upper-limit distance restraints can be generated between specific proton pairs. acs.orgacs.orgduke.edu These experimental distance restraints are then used as input for computational structure calculation programs to generate a family of 3D structures consistent with the data. duke.edu

In addition to distance restraints, information about backbone and side-chain torsional angles (φ, ψ, ω, and χ) is crucial.

Torsional Angle (Dihedral) Restraints: These can be derived from three-bond J-coupling constants (³J), which are measured from high-resolution 1D or 2D NMR spectra. The Karplus equation relates the magnitude of the coupling constant to the dihedral angle between the coupled nuclei. For example, the ³J(HN, Hα) coupling constant provides information about the backbone φ angle. nih.gov

Amide Bond Conformation (ω): The conformation of the amide bond (ω angle, ~0° for cis and ~180° for trans) can be determined by strong NOE effects between adjacent alpha protons (Hα(i) to Hα(i-1)) for a cis bond, which are absent for a trans bond.

By integrating NOE-based distance restraints with torsional angle derivations, a detailed and high-resolution ensemble of conformers can be calculated, providing a dynamic picture of the N-methylated peptide in solution. nih.gov

NMR ParameterStructural Information DerivedSource(s)
NOE Intensity Interproton distances (< 5 Å), used as upper-limit distance restraints for 3D structure calculation. acs.org, uzh.ch, duke.edu
³J Coupling Constants Backbone (φ) and side-chain (χ) dihedral angles via the Karplus equation. nih.gov
Chemical Shifts Can provide secondary structure information (e.g., Chemical Shift Index). mdpi.com
Hα(i)-Hα(i-1) NOE Strong NOE indicates a cis amide bond (ω ≈ 0°). researchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. americanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone amides. americanpeptidesociety.org Different secondary structures, such as α-helices, β-sheets, and random coils, exhibit distinct CD spectra. americanpeptidesociety.org

The introduction of an N-methyl group, such as in an N-methylhistidine residue, can induce significant changes in the CD spectrum. N-methylation replaces the amide proton with a methyl group, thereby eliminating a hydrogen bond donor. This disruption of the backbone's hydrogen-bonding potential can destabilize ordered structures like α-helices. nih.gov Studies on helical peptides have shown that N-methylation can lead to a destabilization energy of 0.3 to 1.7 kcal/mole, depending on the position of the methylated residue. nih.gov This conformational shift is observable in the CD spectrum, often as a decrease in the characteristic negative bands at 222 nm and 208 nm associated with α-helical content and a shift towards a spectrum more indicative of a random coil or other turn-like structures. nih.govrsc.org

Secondary StructureWavelength of Positive Peak (nm)Wavelength of Negative Peak(s) (nm)
α-Helix ~192~208, ~222
β-Sheet ~195~217
Random Coil ~212~198

This table presents the characteristic CD spectral peaks for common peptide secondary structures. The precise wavelengths and intensities can vary based on the specific peptide sequence and solvent conditions.

Computational Approaches to N-Methylated Peptide Conformation

To complement experimental data from techniques like CD spectroscopy, computational methods are employed to provide a detailed, atomistic view of the conformational ensembles of N-methylated peptides.

Molecular Dynamics (MD) Simulations for Ensemble Averaging and Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to simulate the physical movements of atoms and molecules over time, providing detailed insight into peptide folding and conformational dynamics. americanpeptidesociety.orgmdpi.com For peptides containing N-methylhistidine, MD simulations are particularly valuable for exploring the vast conformational space that results from the increased flexibility of the N-methylated amide bond. rsc.orgnih.gov

Generate a representative ensemble of peptide structures. americanpeptidesociety.org

Calculate the average populations of different secondary structures (helices, turns, extended conformations). nih.gov

Analyze the local conformational preferences around the N-methylhistidine residue.

Investigate intramolecular hydrogen bonding patterns and how they are altered by the lack of an amide proton. nih.gov

Force fields used in MD simulations are continuously being refined to more accurately model the specific effects of N-methylation, ensuring that the simulated ensembles are physically realistic. rsc.org The results from MD simulations can be used to calculate theoretical observables, such as NMR coupling constants or NOEs, which can then be compared with experimental data to validate the conformational ensemble. nih.gov

MD Simulation StageDescriptionKey Parameters/Output
System Setup The peptide is placed in a simulation box, typically with explicit solvent (e.g., water), and ions are added to neutralize the system.Force field (e.g., Amber, GROMOS), water model (e.g., TIP3P), box size.
Equilibration The system is gradually heated to the desired temperature and the pressure is stabilized to allow the solvent to relax around the peptide.Temperature, pressure, simulation time.
Production Run The simulation is run for an extended period to sample the conformational space of the peptide.Simulation time (ns to µs), time step (fs).
Analysis The resulting trajectory is analyzed to extract structural and dynamic information.RMSD, Ramachandran plots, secondary structure content, hydrogen bond analysis, cluster analysis.

This table outlines the typical workflow for a Molecular Dynamics simulation of a peptide.

Quantum Chemical Calculations for Local Conformer Analysis

Quantum chemical (QC) calculations, often based on Density Functional Theory (DFT), provide a highly accurate method for investigating the electronic structure and energetics of molecules. mdpi.comnii.ac.jp In the context of N-methylated peptides, QC methods are used to analyze the local conformational preferences and energetics that are difficult to capture with classical force fields used in MD simulations. researchgate.netmdpi.com

These calculations are computationally intensive and are therefore typically performed on smaller fragments of the peptide, such as a dipeptide or tripeptide segment containing the N-methylhistidine residue. nih.govresearchgate.net Key applications of QC calculations in this area include:

Refining Geometries: Optimizing the geometries of low-energy conformers identified through MD simulations or other conformational searches to obtain highly accurate structures. researchgate.net

Calculating Relative Energies: Determining the precise energy differences between various local conformations, such as the cis and trans isomers of the N-methylated peptide bond or different rotamers of the histidine side chain. nih.gov

Mapping Potential Energy Surfaces: Scanning key dihedral angles (e.g., φ, ψ, ω) to create a detailed energy landscape, revealing the barriers to conformational transitions.

Fmoc N Me His Boc Oh in the Design and Synthesis of Peptidomimetics

N-Methylation as a Strategy for Modulating Peptide Stability

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a pivotal modification for enhancing the drug-like properties of bioactive peptides. acs.org This seemingly minor alteration confers significant advantages, most notably a dramatic increase in metabolic stability. nbinno.combiosynth.com Natural peptides are often susceptible to rapid degradation by proteases, which recognize and cleave specific amide bonds. nbinno.com The presence of an N-methyl group provides steric hindrance, effectively shielding the adjacent peptide bond from enzymatic attack and thereby extending the peptide's in vivo half-life. nbinno.comspringernature.com

Beyond proteolytic resistance, N-methylation influences other critical pharmacokinetic properties. It can enhance membrane permeability and the potential for oral bioavailability by disrupting the hydrogen-bonding network that can impede passage across cellular membranes. nbinno.comnih.gov This modification increases the lipophilicity of the peptide, which can further contribute to improved absorption and distribution. acs.org The collective impact of these improvements—enhanced stability and better permeability—makes N-methylation a highly effective strategy for overcoming the inherent limitations of natural peptides as therapeutic agents. nih.govnih.gov

FeatureUnmodified PeptideN-Methylated Peptide
Proteolytic Stability Low (susceptible to enzymatic cleavage)High (steric hindrance protects the amide bond) nbinno.com
Membrane Permeability Generally lowEnhanced (disruption of hydrogen bonding) nih.gov
Conformational Flexibility HighRestricted (imposes conformational constraints) nih.govresearchgate.net
Receptor Binding Can be high, but may be entropically penalizedCan be enhanced through pre-organization nih.gov
Oral Bioavailability Very lowPotentially improved nbinno.comspringernature.com

Design Principles for Incorporating N-Methylhistidine into Bioactive Scaffolds

One of the most significant consequences of N-methylation is the imposition of local conformational constraints on the peptide backbone. researchgate.net Replacing the amide proton with a methyl group eliminates a hydrogen bond donor and restricts the rotation around the C-N bond, influencing the accessible secondary structures. researchgate.netresearchgate.net Strategically placing an N-methylated residue like N-methylhistidine can induce specific turns (e.g., β-turns) or disrupt undesirable secondary structures like β-sheets. researchgate.net This conformational control is a powerful tool for "pre-organizing" a peptide into the specific three-dimensional shape required for high-affinity binding to its biological target. By reducing the conformational flexibility of the peptide, the entropic penalty of binding is lowered, which can lead to a significant increase in binding affinity.

The introduction of N-methylhistidine at a receptor-ligand interface can profoundly alter binding affinity and selectivity. nih.gov The removal of the amide proton prevents it from acting as a hydrogen bond donor, which can be a critical design element. If a specific hydrogen bond is detrimental to binding, its removal through N-methylation can enhance affinity. Conversely, if the hydrogen bond is essential, methylation at that position would be avoided.

Furthermore, the steric bulk of the methyl group can create new, favorable van der Waals interactions with the receptor or, alternatively, introduce steric clashes that reduce binding. This allows for fine-tuning of the peptide's fit within a binding pocket. The imidazole (B134444) side chain of histidine is often directly involved in receptor interactions through hydrogen bonding, metal coordination, or aromatic stacking. N-methylation of the backbone can subtly reorient this side chain, optimizing its presentation to the receptor and thereby modulating the specificity and strength of the interaction. acs.orgnih.gov

Design ConsiderationRationale and Impact
Location of N-Methylation Placing the N-methyl group at a site of proteolytic cleavage enhances stability. nbinno.com
Proximity to Key Binding Residues N-methylation can alter the orientation of adjacent side chains, impacting receptor contact.
Desired Secondary Structure Can be used to induce or stabilize specific turns (e.g., β-turns) to mimic the bioactive conformation. researchgate.net
Hydrogen Bonding Network Eliminates a hydrogen bond donor, which can be used to disrupt unfavorable interactions or improve membrane permeability. nih.gov
Steric Complementarity The methyl group can fill small hydrophobic pockets in the receptor, increasing affinity, or cause steric hindrance if the pocket is too small.

Development of N-Methylated Histidine-Containing Peptide Libraries

To explore the vast chemical space and identify novel bioactive peptides, researchers often turn to the synthesis and screening of peptide libraries. The inclusion of N-methylated amino acids, such as N-methylhistidine, into these libraries significantly expands the diversity and drug-like properties of the constituent molecules. nih.gov Techniques like ribosome display, such as the RaPID (Random nonstandard Peptides Integrated Discovery) system, have been adapted to allow for the efficient ribosomal incorporation of multiple N-methylated amino acids into macrocyclic peptide libraries. nih.gov

These libraries, containing peptides with varying numbers and positions of N-methylated residues, can be screened against a target of interest (e.g., an enzyme or receptor) to identify high-affinity binders. nih.gov Subsequent analysis of the "hit" sequences reveals which positions benefit from N-methylation, providing crucial structure-activity relationship (SAR) data. For instance, screening a library containing N-methylhistidine against a specific protein target might reveal a consensus sequence where methylation at a particular site consistently leads to high potency, guiding the design of optimized lead compounds. nih.gov

Chemical Functionalization and Post-Synthetic Modification of N-Methylhistidine within Peptides

While the N-methylation of the peptide backbone is fixed upon synthesis using Fmoc-N-Me-His(Boc)-OH, the histidine side chain itself remains a versatile handle for further chemical modification. After the peptide has been synthesized and the side-chain protecting group (Boc) has been removed, the imidazole ring of the N-methylhistidine residue can be subjected to various post-synthetic modifications.

The imidazole ring contains two nitrogen atoms (N-π and N-τ) that can be chemically altered. For example, these nitrogens can be alkylated or acylated to introduce new functional groups, such as fluorescent probes, biotin (B1667282) tags for detection, or moieties designed to improve cell penetration or target engagement. Histidine residues are also known to chelate metal ions, and this property can be exploited to create metallopeptides with catalytic or imaging applications. nih.gov The ability to perform chemistry on the side chain of an already conformationally constrained and stabilized N-methylated residue provides a powerful, multi-layered approach to designing highly functionalized and potent peptidomimetics.

Analytical and Methodological Advancements in N Methylated Histidine Chemistry

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of N-methylated histidine derivatives. mdpi.com Coupled with liquid chromatography (LC-MS), HRMS provides precise mass measurements, which are critical for verifying the elemental composition of the synthesized compound. For instance, the identity of Fmoc-N-Me-amino acids can be unequivocally confirmed by observing the protonated molecular ion peak ([M+H]¹⁺) corresponding to their calculated exact mass. mdpi.com

Beyond primary structural confirmation, HRMS plays a vital role in impurity profiling. During the synthesis of peptides containing N-methylated histidine, various impurities can arise, including deletion sequences, truncated peptides, and byproducts from the cleavage of protecting groups. bachem.com Mass spectrometry can detect and, in many cases, help identify these impurities, even at low levels. In the broader context of methylated amino acids, tandem mass spectrometry is used to identify specific fragmentation patterns, such as the generation of a characteristic immonium ion for methyl-histidine, which can support the identification of histidine methylation in complex peptide mixtures. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are the cornerstone for both the analysis and purification of N-methylated amino acids and the peptides that contain them. mdpi.combachem.com The choice of technique is dictated by the physicochemical properties of the peptide and the desired scale of purification. mdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used analytical technique for assessing the purity of synthetic peptides and their constituent amino acid derivatives. bachem.comnih.gov The method separates molecules based on their hydrophobicity, using a nonpolar stationary phase (commonly C18-modified silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA). bachem.com

The purity of Fmoc-N-Me-amino acids is routinely determined by integrating the area of the main peak in the resulting chromatogram. mdpi.com Ultra-high performance liquid chromatography (UHPLC), an evolution of HPLC that uses smaller particle sizes in the column, offers higher resolution and faster analysis times for purity determination. rsc.org

ParameterCondition 1 mdpi.comCondition 2 rsc.org
Column XBridge BEH C18 (3.5 µm, 4.5 mm × 100 mm)Acquity BEH C8 (1.7 µm, 2.1 × 100 mm)
Mobile Phase A Water with 0.045% TFAWater with 0.02% formic acid and 0.04% TFA
Mobile Phase B Acetonitrile with 0.036% TFAAcetonitrile with 0.04% formic acid and 0.02% TFA
Gradient 50% to 100% B over 8 min3% to 95% B over 9 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection 220 nm190–300 nm

This table presents typical RP-HPLC conditions used for the analysis of Fmoc-protected amino acids and peptides.

While RP-HPLC is the standard for purification, several advanced techniques have been developed to address the challenges of purifying complex or difficult peptide sequences, including those containing N-methylated residues. bachem.com These methods aim to improve efficiency, yield, and sustainability.

Ion Exchange Chromatography (IEC) : This technique separates peptides based on their net charge, making it an effective orthogonal method to RP-HPLC. mdpi.compolypeptide.com A common strategy involves an initial purification step using IEC to remove impurities with different charge characteristics before a final "polishing" step with RP-HPLC. polypeptide.com

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an alternative to RP-HPLC that is particularly useful for retaining and separating highly polar peptides that may elute too early in reversed-phase systems. mdpi.com It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. mdpi.com

Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) : This technology represents a significant advancement for industrial-scale purification. By using multiple columns in a countercurrent setup, MCSGP can significantly increase yield and reduce solvent consumption by over 30% compared to traditional single-column batch chromatography, making the process more sustainable. bachem.com

Quantitative Analysis of Amino Acid Epimerization in N-Methylated Histidine Containing Peptides

A significant challenge in peptide synthesis is the prevention of epimerization, the change in configuration at the α-carbon of an amino acid, which can alter the peptide's biological activity. nih.gov Histidine is particularly susceptible to this side reaction due to the catalytic effect of the lone pair of electrons on the imidazole (B134444) ring, which can abstract the acidic α-proton during the coupling step. amazonaws.commdpi.com

The use of an appropriate side-chain protecting group is critical to suppress this side reaction. The tert-butyloxycarbonyl (Boc) group on the imidazole nitrogen of Fmoc-His(Boc)-OH has been shown to be highly effective at preventing epimerization, even under elevated temperatures used in microwave-assisted peptide synthesis. amazonaws.comcem.compeptide.com

Quantitative analysis of epimerization is typically performed by chromatographically separating the desired peptide from its D-His diastereomer using UPLC or HPLC. The extent of epimerization is then calculated as a percentage of the D-isomer relative to the main product peak. Studies comparing Fmoc-His(Boc)-OH with the more traditional Fmoc-His(Trt)-OH have demonstrated the superior performance of the Boc-protected derivative in minimizing D-isomer formation, especially at higher coupling temperatures. amazonaws.com

Coupling Conditions% D-His Isomer with Fmoc-His(Trt)-OH amazonaws.com% D-His Isomer with Fmoc-His(Boc)-OH amazonaws.com
50 °C, 10 min6.8%0.18%
90 °C, 2 min>16%0.81%

This table illustrates the significant reduction in epimerization achieved by using Fmoc-His(Boc)-OH compared to Fmoc-His(Trt)-OH during the synthesis of the peptide Liraglutide under different thermal conditions.

Emerging Research Directions and Future Perspectives

Development of Novel Protecting Groups for N-Methylhistidine Derivatives

The synthesis of complex peptides containing N-methylhistidine hinges on a robust and versatile protecting group strategy. While the Fmoc/Boc combination in Fmoc-N-Me-His(Boc)-OH is a widely used orthogonal pair, ongoing research is focused on developing new protecting groups to overcome existing limitations and expand the synthetic toolkit. The primary goals are to enhance coupling efficiency, minimize side reactions like racemization, and allow for more complex, multi-step modifications on the solid support.

Orthogonality remains a critical concept, ensuring that one protecting group can be selectively removed without affecting others. This allows for precise, site-specific modifications such as on-resin cyclization or the attachment of labels. For the histidine side chain, alternatives to the commonly used tert-butyloxycarbonyl (Boc) and trityl (Trt) groups are being explored. These novel groups aim to offer different lability profiles, potentially being removable under milder or highly specific conditions that are compatible with increasingly sensitive and complex peptide architectures.

Some of the trityl-based protecting groups, such as Mmt (4-methoxytrityl) and Mtt (4-methyltrityl), offer varying degrees of acid lability, providing a more nuanced control over deprotection. For instance, Mtt and Mmt can be removed with very dilute trifluoroacetic acid (TFA), leaving other acid-sensitive groups intact. The development of groups labile to non-acidic conditions, such as photolabile groups or those removed by specific enzymes or metal catalysts, represents a significant future direction. Such advancements would provide even greater flexibility in the synthesis of highly modified N-methylated peptides.

Protecting GroupCommon AbbreviationTypical ApplicationDeprotection Conditions
tert-ButyloxycarbonylBocSide Chain (His), α-AminoStrong Acid (e.g., TFA)
9-FluorenylmethoxycarbonylFmocα-AminoBase (e.g., Piperidine)
TritylTrtSide Chain (His)Acid (e.g., 90% TFA)
4-MethoxytritylMmtSide ChainMild Acid (e.g., 1% TFA in DCM)
4-MethyltritylMttSide ChainMild Acid (e.g., 1% TFA in DCM)
2,4-DinitrophenylDnpSide Chain (His)Thiolysis
TosylTosSide Chain (His, Arg)Strong Acid (e.g., HF), HOBt
BenzyloxymethylBomSide Chain (His)Strong Acid (e.g., HF)
2-MesitylenesulfonylMtsSide Chain (His)Strong Acid

Chemoenzymatic Synthesis Approaches for N-Methylated Peptides

Chemoenzymatic peptide synthesis (CEPS) is an emerging field that combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic processes. This hybrid approach holds great promise for the synthesis of N-methylated peptides, which can be challenging to produce through purely chemical methods. Enzymes such as proteases (e.g., trypsin, α-chymotrypsin) and lipases can be repurposed to catalyze the formation of peptide bonds with high stereoselectivity, thereby avoiding racemization.

Research is actively exploring the use of engineered enzymes that can efficiently recognize and couple N-methylated amino acids. Site-directed mutagenesis is being employed to modify the active sites of natural enzymes, enhancing their stability and altering their substrate specificity to better accommodate N-methylated residues like N-methylhistidine. For instance, studies have shown that porcine pancreas lipase (B570770) (PPL) can catalyze the synthesis of dipeptides containing D-histidine, indicating the potential for enzymatic incorporation of non-standard amino acids.

Another avenue of research is the direct enzymatic N-methylation of peptide backbones. While chemical N-methylation on a solid support is a well-established technique, enzymatic methods could offer a more selective and "greener" alternative. Histidine methylation is a known post-translational modification in nature, carried out by specific protein histidine methyltransferases (PHMTs). Future research may focus on harnessing these or engineered enzymes for the site-specific methylation of histidine residues within a synthetically assembled peptide chain, either in solution or on a solid support. This approach could simplify the synthesis process by avoiding the need for pre-methylated building blocks like this compound.

Integration of N-Methylhistidine into Macrocyclic Peptides and Constrained Structures

The incorporation of N-methylated amino acids is a powerful strategy for pre-organizing a peptide's backbone conformation, which is particularly beneficial for the synthesis of macrocyclic and other constrained peptides. N-methylation restricts the rotation around the peptide bond and can induce

Q & A

Basic: What are the optimal coupling conditions for integrating Fmoc-N-Me-His(Boc)-OH into peptide sequences during solid-phase synthesis?

Answer:
To maximize coupling efficiency, use a 3–5 molar excess of this compound with activating reagents like HBTU/HOBt in DMF. Microwave-assisted synthesis at 35°C for 20 minutes under nitrogen can enhance reaction rates while minimizing epimerization risks . Ensure ≥99% HPLC purity of the reagent to avoid side reactions, as impurities (e.g., free amines) can lead to truncated sequences .

Basic: How should this compound be stored to maintain stability during long-term experiments?

Answer:
Store the compound at 2–30°C in a desiccated environment to prevent hydrolysis of the Boc and Fmoc groups. Avoid exposure to moisture, as residual water can deprotect the His side chain, leading to undesired side reactions during synthesis . Pre-dissolve aliquots in anhydrous DMF or DCM for immediate use .

Advanced: How does the N-methylation of histidine impact peptide secondary structure and biological activity?

Answer:
N-methylation introduces steric constraints that reduce hydrogen-bonding capacity, stabilizing helical or β-sheet conformations in peptides. For example, in antiviral peptidomimetics, N-methyl-His analogs show enhanced proteolytic stability and target affinity due to restricted backbone flexibility . Use circular dichroism (CD) spectroscopy and molecular dynamics simulations to correlate methylation with structural changes .

Advanced: What analytical methods are recommended to resolve contradictions in purity assessments of this compound?

Answer:
Combine reversed-phase HPLC (≥99% purity threshold) with LC-MS to distinguish between isobaric impurities and degradation products. For chiral integrity, use chiral stationary phase HPLC or capillary electrophoresis to confirm ≥99.8% enantiomeric purity, as epimerization during synthesis can skew bioactivity data . Cross-validate with ¹H-NMR to detect trace solvents or residual protecting groups .

Basic: What purification strategies are effective for peptides containing this compound?

Answer:
Use preparative HPLC with a C18 column and a gradient of 0.1% TFA in acetonitrile/water. The Boc group’s hydrophobicity improves retention times, aiding separation from deprotected byproducts. For challenging purifications, ion-exchange chromatography can resolve charged impurities introduced during His side-chain deprotection .

Advanced: How does microwave-assisted synthesis affect the stability of this compound in peptide elongation?

Answer:
Microwave irradiation at 35°C accelerates coupling without significant decomposition of the Boc group. However, prolonged exposure (>30 minutes) or temperatures >50°C may cleave the Fmoc moiety. Monitor reaction progress via Kaiser tests and adjust microwave parameters to balance speed and reagent integrity .

Advanced: What experimental designs mitigate epimerization risks during His(Boc) incorporation?

Answer:
Use low-temperature (0–4°C) coupling conditions with DIC/Oxyma as activators, which reduce base-catalyzed racemization. Pre-activate this compound for 1–2 minutes before resin addition. For critical applications, employ Fmoc-His(Trt)-OH as an alternative, as the Trt group provides superior steric protection against epimerization .

Basic: Is this compound compatible with other orthogonally protected amino acids in complex sequences?

Answer:
Yes, the Boc group on His is orthogonal to Fmoc and Trt protections. However, avoid strong acids (e.g., TFA >90%) during global deprotection, as they may partially cleave the Boc group. Use iterative deprotection protocols (e.g., 20% piperidine for Fmoc, followed by TFA/scavengers for Boc) to preserve side-chain integrity .

Advanced: How can researchers validate the role of His(Boc) in peptide-receptor interactions?

Answer:
Perform alanine scanning mutagenesis to compare binding affinities of wild-type vs. His→Ala mutants. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding constants. For structural insights, use X-ray crystallography or cryo-EM to map His(Boc)-receptor contacts .

Advanced: What troubleshooting steps address low yields in peptides containing this compound?

Answer:

Check reagent quality : Ensure the absence of free amines (via ninhydrin test) .

Optimize activation : Switch to COMU or PyBOP if HBTU fails.

Prolong coupling times : For sterically hindered residues, extend reactions to 2–4 hours .

Monitor resin swelling : Poor solvent penetration in crosslinked resins can reduce accessibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.